2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride

Descripción

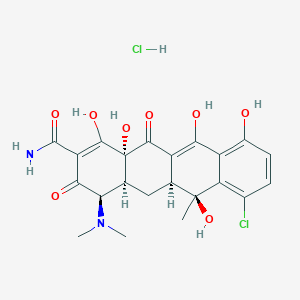

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

101342-45-4 |

|---|---|

Fórmula molecular |

C22H24Cl2N2O8 |

Peso molecular |

515.3 g/mol |

Nombre IUPAC |

(4R,4aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8-,15+,21-,22-;/m0./s1 |

Clave InChI |

QYAPHLRPFNSDNH-FYRLHVCPSA-N |

SMILES isomérico |

C[C@@]1(C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

SMILES canónico |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

Apariencia |

Pale Yellow to Yellow Solid |

melting_point |

>178 °C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(4R,4aS,5aS,6S,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide Monohydrate; 4-Epichlortetracycline Hydrochloride; |

Origen del producto |

United States |

Significance As a Degradation Product and Impurity

The relevance of 4-epi-Chlortetracycline Hydrochloride stems from its status as both a pharmaceutical impurity and an environmental contaminant. In pharmaceutical contexts, it is recognized as "Chlortetracycline EP Impurity A," indicating its importance in quality control according to pharmacopeial standards. veeprho.commolcan.com The formation of this epimer can reduce the microbiological activity of the parent drug, making its quantification essential for ensuring the potency and quality of Chlortetracycline (B606653) formulations. oup.com

In the environmental sphere, the widespread use of Chlortetracycline in veterinary medicine leads to its excretion and subsequent introduction into ecosystems. nih.govnih.gov Once in the environment, Chlortetracycline degrades, with 4-epi-Chlortetracycline being a major transformation product. nih.gov Research has documented its presence in various matrices:

Animal-derived Products and Tissues: Analytical methods have been developed to detect and quantify residues of both Chlortetracycline and 4-epi-Chlortetracycline in pig kidneys and the edible tissues of broiler chickens. nih.govscielo.br

Manure and Soil: Studies on animal manure, a primary route of environmental contamination, show significant transformation of Chlortetracycline into its epimer. nih.govresearchgate.net One study on Korean arable soils found that 4-epichlortetracycline (B1652370) constituted a substantial portion of the total residual concentration, ranging from 11.12% to 40.73%. nih.gov Similarly, research on the anaerobic digestion of cattle manure showed that 18-25% of the initial Chlortetracycline transformed into 4-epi-Chlortetracycline. nih.gov

Aquatic Environments: In aquatic systems, 4-epi-Chlortetracycline is one of the primary detectable metabolites of Chlortetracycline, alongside isochlortetracycline (B565029). nih.gov

Table 2: Research Findings on 4-epi-Chlortetracycline (ECTC) Formation This interactive table summarizes key findings from studies on the degradation of Chlortetracycline (CTC) into its epimer.

| Environment/Matrix | Key Finding | Reference |

|---|---|---|

| Mixed Animal Feeds | Epimerization occurs rapidly, reaching an equilibrium. The extent of formation was not significantly affected by protein, fat, fiber, or pH, but was influenced by storage temperature. | oup.com |

| Anaerobic Digestion of Cattle Manure | Approximately 18-25% of the initial Chlortetracycline was transformed into 4-epi-Chlortetracycline. | nih.gov |

| Broiler Chicken Droppings | Concentrations of 4-epi-CTC were quantified alongside CTC, with a calculated depletion time of 69 days for the droppings. | nih.gov |

| Korean Arable Soil | 4-epi-Chlortetracycline concentrations were 11.12%-23.92% (indoors) and 17.61%-40.73% (outdoors) of the total residual chlortetracycline. | nih.gov |

| Aquatic Microcosms | 4-epi-Chlortetracycline was one of only two major metabolites detected, which then underwent further microbial mineralization. | nih.gov |

Overview of Current Research Trajectories and Gaps

Stereochemical Considerations and Epimerization at the C4 Position

Chlortetracycline belongs to the tetracycline (B611298) class of antibiotics, characterized by a four-ring hydronaphthacene skeleton. youtube.com The stereochemistry at the C4 position, which bears a dimethylamino group, is crucial for its biological activity. The natural configuration of chlortetracycline is the active form. However, under certain conditions, a reversible inversion of the stereochemistry at this chiral center occurs, leading to the formation of its diastereomer, 4-epi-chlortetracycline. youtube.comnih.gov This epimer is reported to be significantly less active or even inactive compared to the parent compound. nih.gov The change in the spatial arrangement of the dimethylamino group at C4 is the sole structural difference between chlortetracycline and 4-epi-chlortetracycline. youtube.com

Mechanistic Insights into 4-epi-Chlortetracycline Formation

The epimerization at the C4 position of tetracyclines, including chlortetracycline, is understood to proceed through an enolization mechanism. The process involves the BCD trione (B1666649) system of the tetracycline molecule. Under weakly acidic conditions, the keto-enol tautomerism facilitates the temporary removal of the proton at the C4 position, leading to the formation of an enol intermediate. This planar enol intermediate allows for the reprotonation to occur from either side, resulting in either the original stereoconfiguration or the inverted C4 epimer. youtube.com This mechanism explains the reversible nature of the epimerization process. The rate of this epimerization can be influenced by the presence of certain buffer ions, such as phosphate (B84403) and citrate, which can act as proton donors and acceptors, thereby facilitating the keto-enol tautomerism.

Influence of Physicochemical Conditions on Epimerization Kinetics

The rate and extent of the epimerization of chlortetracycline to 4-epi-chlortetracycline are significantly influenced by several environmental factors, including pH, temperature, and light.

pH Dependence of 4-epi-Chlortetracycline Formation

The epimerization of chlortetracycline is highly dependent on the pH of the solution. The reaction is known to occur in the pH range of approximately 2 to 6. nih.gov Studies have shown that the rate of epimerization is generally faster in weakly acidic conditions. For tetracycline, a closely related compound, the epimerization is most rapid between pH 3 and 5. nih.gov The hydrolysis of chlortetracycline, which includes epimerization, follows first-order reaction kinetics, with acid-catalyzed hydrolysis rates being significantly lower than those at neutral or base-catalyzed conditions. nih.gov Generally, chlortetracycline and its epimer are more persistent at a pH of 3-4 compared to a pH above 5. researchgate.net

Below is a table summarizing the effect of pH on the stability of chlortetracycline, which is related to its conversion to degradation products including its epimer.

Interactive Data Table: Effect of pH on Chlortetracycline Half-Life

| pH | Half-Life (days) in Soil Interstitial Water (Dark, 20°C) |

| 3.0 | ~40 |

| 4.1 | ~40 |

| 8.5 | ~2 |

Data sourced from a study on the chemical stability of chlortetracycline in soil interstitial water. The degradation of chlortetracycline encompasses multiple pathways, including epimerization.

Temperature Effects on Epimerization Rates

Temperature plays a crucial role in the kinetics of chlortetracycline epimerization. An increase in temperature generally leads to an increase in the rate of degradation, which includes epimerization. Studies on tetracyclines have shown that the degradation process, which involves epimerization, is accelerated at higher temperatures. researchgate.net For instance, the hydrolysis of tetracyclines, including the epimerization process, has been quantified using the Arrhenius equation, with activation energies (Ea) ranging from 42.0 kJ mol⁻¹ to 77.0 kJ mol⁻¹ at pH 7.0. nih.gov One study found that the degradation rates of chlortetracycline and its epimer were higher at 20°C than at 6°C. researchgate.net Another study on the production of chlortetracycline by Streptomyces aureofaciens indicated that maximal accumulation occurred between 23 to 25°C, with deviations from this range affecting the stability and production. nih.govnih.gov

Photolytic Influence on Chlortetracycline Epimerization

Exposure to light can also influence the degradation of chlortetracycline and the formation of its epimer and other photoproducts. Photolysis has been identified as a factor affecting the chemical stability of chlortetracyclines. researchgate.net The photodegradation of chlortetracycline can be complex, leading to various products. In some instances, photolysis can lead to the formation of iso-chlortetracycline, which can then epimerize to 4-epi-iso-chlortetracycline. researchgate.net The presence of certain substances can also affect the photolytic process. For example, silver nanoparticles have been found to inhibit the photochemical decay of chlortetracycline. nih.gov

Reversibility and Equilibrium Dynamics of Epimerization Processes

The epimerization of chlortetracycline to 4-epi-chlortetracycline is a reversible process. youtube.com This means that starting with either pure chlortetracycline or pure 4-epi-chlortetracycline in a suitable solvent and pH, an equilibrium mixture of both compounds will eventually be formed. The reaction follows the kinetics of a first-order reversible reaction. researchgate.net For many tetracyclines, the equilibrium mixture in various solvents is composed of approximately equal amounts of the parent tetracycline and its 4-epi-tetracycline epimer. nih.gov The attainment of this equilibrium can be demonstrated by observing no further change in the ratio of the two epimers over additional time. youtube.com The equilibrium constants for both anhydrotetracycline (B590944) and tetracycline have been shown to favor the natural configuration over the epi series. nih.gov

Formation in Complex Matrices, including Biological and Environmental Systems

The transformation of chlortetracycline (CTC) into its epimer, 4-epi-chlortetracycline (4-epi-CTC), is a significant pathway that occurs in various complex matrices, including biological systems after administration to animals and in different environmental compartments following its excretion. The formation of 4-epi-CTC is primarily a result of a reversible epimerization reaction at the C-4 position of the CTC molecule. researchgate.netacs.org This process is influenced by several factors, most notably pH and temperature, and leads to an equilibrium mixture containing both CTC and 4-epi-CTC. researchgate.netresearchgate.net

Formation in Biological Systems

Following administration to livestock such as pigs and poultry, chlortetracycline can undergo in vivo epimerization to form 4-epi-chlortetracycline. nih.govcabi.org This transformation is a recognized metabolic or degradation pathway, resulting in the presence of both the parent compound and its epimer in various tissues and fluids.

Studies have demonstrated the presence of 4-epi-CTC residues in the kidneys of pigs treated with CTC. An analytical procedure developed for the simultaneous determination of both compounds in pig kidneys confirmed their presence, with a liquid chromatography-diode array detection (LC-DAD) method being established for their quantification. nih.gov Similarly, research on the metabolism of CTC in laying hens has identified 4-epi-chlortetracycline as a significant metabolite in eggs and plasma. acs.orgnih.gov The concentrations of both CTC and 4-epi-CTC are monitored in food products of animal origin due to regulatory limits. cabi.org

While it is established that 4-epi-CTC is formed in vivo, some studies suggest that the epimerization can also occur as an artifact during the extraction and analysis of biological samples, particularly under certain pH and temperature conditions. fao.org Therefore, careful analytical methodologies are crucial to accurately quantify the extent of in vivo epimerization versus ex vivo transformation. For instance, a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed to control for the keto-enol tautomerism of CTC, which can interfere with accurate measurement, by incubating plasma samples at 56°C to favor the keto-form. nih.gov

The following table summarizes findings on the detection of 4-epi-Chlortetracycline in various biological matrices.

| Biological Matrix | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Pig Kidneys | Pigs | A liquid chromatography-diode array detection (LC-DAD) method was developed to assay for both chlortetracycline (CTC) and 4-epi-chlortetracycline (4-epi-CTC) residues. | nih.gov |

| Eggs and Plasma | Laying Hens | 4-epi-chlortetracycline was identified as a metabolite of CTC. | acs.orgnih.gov |

| Muscle Tissue | Broilers | Low resolution can make accurate determination of CTC epimers in muscle tissue challenging. | cabi.org |

| Animal Plasma | Pigs and Chickens | An LC-ESI-MS/MS method was developed to quantify CTC content while accounting for keto-enol tautomerism and epimerization. | nih.gov |

Formation in Environmental Systems

The primary route for the introduction of chlortetracycline and its epimer into the environment is through the land application of manure from treated livestock. mdpi.com Once in the environment, the formation and degradation of 4-epi-CTC are influenced by the specific characteristics of the matrix, such as manure, soil, and water.

In Manure and Compost:

The epimerization of CTC to 4-epi-CTC readily occurs in animal manure. researchgate.net Studies on swine manure have shown that the process follows first-order reversible reaction kinetics. researchgate.net The temperature is a critical factor influencing the degradation of both CTC and 4-epi-CTC. In composting studies of beef manure, concentrations of both compounds decreased significantly faster at higher temperatures (55°C) compared to room temperature (25°C), suggesting that composting can be an effective method for reducing their residues.

The following table presents data from a laboratory-scale composting experiment of beef manure over 30 days.

| Treatment | Initial Concentration (µg/g DW) | Final Concentration (µg/g DW) | Reduction (%) |

|---|---|---|---|

| CTC in Composted Mixture (55°C) | 69 | 0.5 | 99% |

| 4-epi-CTC in Composted Mixture (55°C) | 44 | 0.6 | 99% |

| CTC at Room Temperature (25°C) | 69 | 42 | 40% |

| 4-epi-CTC at Room Temperature (25°C) | 44 | 26 | 41% |

Data adapted from a study on the management of antibiotic residues from agricultural sources.

In Soil and Water:

The chemical stability and formation of 4-epi-CTC in soil and water are dependent on factors such as photolysis, temperature, and pH. researchgate.net Generally, both CTC and 4-epi-CTC are more persistent at a lower pH (3-4) than at a pH above 5. researchgate.net The presence of ions like calcium and magnesium in soil interstitial water can also affect the stability and half-life of these compounds. researchgate.net The epimerization process occurs most rapidly in a pH range of approximately two to six. researchgate.net

In Wastewater Treatment:

Chlortetracycline and its transformation products can be found in wastewater, particularly from agricultural runoff or pharmaceutical manufacturing. During wastewater treatment processes, the degradation and transformation of CTC can occur. For example, studies on the degradation of CTC in wastewater sludge have investigated methods like ultrasonication and Fenton oxidation. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of chlortetracycline and its 4-epimer. The structural similarity between these epimers necessitates high-resolution techniques to achieve baseline separation, which is fundamental for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation of tetracyclines and their epimers. nih.gov The successful resolution of 4-epi-chlortetracycline from its parent compound, chlortetracycline, hinges on the careful selection of the stationary and mobile phases. Reversed-phase columns, such as C8 and C18, are commonly used. researchgate.netfishersci.com However, the basic nature of tetracyclines can lead to interactions with residual silanol (B1196071) groups on silica-based columns, causing peak tailing and poor symmetry. nih.gov

To counteract these effects, specific additives are incorporated into the mobile phase. Acidic buffers, like those containing oxalic acid, formic acid, or phosphoric acid, are used to suppress the ionization of silanol groups and ensure the analytes are in a consistent protonated state. fishersci.comorientjchem.orgresearchgate.net For instance, a method for analyzing pig kidney tissue utilized a C8 column with an isocratic mobile phase of methanol-acetonitrile-0.01 M oxalic acid (15:15:70, v/v/v). researchgate.net Another approach for analyzing tetracycline hydrochloride capsules modernized the USP method by using an Acclaim™ Polar Advantage II (PA2) column with an acetonitrile (B52724)/ammonium dihydrogen orthophosphate pH 2.2 mobile phase, which successfully resolved tetracycline from its impurity, 4-epianhydrotetracycline, with a resolution value of 20.8. fishersci.com Polymeric columns, such as the PRP-1, have also been used for the analysis of tetracycline antibiotics and their impurities. hamiltoncompany.com Detection is typically performed using UV or diode-array detection (DAD) at wavelengths where the compounds exhibit strong absorbance, such as 280 nm or 365 nm. fishersci.comresearchgate.net

Table 1: Examples of HPLC Conditions for Epimer Resolution

| Column Type | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| C8 (50 mm × 2.1 mm, 5 µm) | Methanol and 0.01 mol/L trichloroacetic acid | MS/MS | Chicken Muscle | nih.gov |

| C8 | Methanol-acetonitrile-0.01 M oxalic acid (15:15:70, v/v/v) | DAD (365 nm) | Pig Kidneys | researchgate.net |

| Acclaim™ PA2 (4.6 × 150 mm, 3 µm) | Acetonitrile/ammonium dihydrogen orthophosphate (pH 2.2) | UV (280 nm) | Drug Product Capsules | fishersci.com |

| Primesep 100 (4.6x150 mm, 5 µm) | Acetonitrile/Water (50/50) with 0.5% H₂SO₄ | UV (200 nm) | General Analysis | sielc.com |

| Inertsil ODS-3V (150×4.6 mm, 5 µm) | 5 mM Oxalic acid in Water and 0.1% Formic acid in Methanol (gradient) | MS/MS | Shrimp | orientjchem.org |

For the detection of trace levels of 4-epi-chlortetracycline hydrochloride in complex matrices such as food products, wastewater, and manure, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. perkinelmer.comnih.govresearchgate.netjournaljpri.com UHPLC utilizes columns with sub-2 µm particles, which provides significantly higher resolution, greater sensitivity, and much faster analysis times compared to conventional HPLC. researchgate.netnih.gov A typical UHPLC method can resolve chlortetracycline and its degradation products in as little as 3.5 minutes. nih.gov

The coupling of UHPLC with MS/MS detection offers exceptional specificity and sensitivity. researchgate.net Mass spectrometry can confirm the identity of the analyte based on its mass-to-charge ratio (m/z) and fragmentation patterns, while tandem MS (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allows for highly selective quantification, minimizing matrix interference. orientjchem.orgnih.gov This is crucial because epimers have the same m/z values for their parent ions, but their fragmentation patterns or the relative abundance of product ions can sometimes be used for differentiation. obrnutafaza.hrnih.gov UHPLC-MS/MS methods have been developed to achieve very low limits of detection (LOD), often in the picogram per microliter (pg/µL) or nanogram per milliliter (ng/mL) range, making them suitable for residue analysis in various samples. nih.govresearchgate.netjournaljpri.com For example, a method for swine manure reported a detection limit of 1.9 pg/µL for chlortetracycline. nih.gov

Table 2: Performance of UHPLC-MS/MS Methods for Tetracycline Analysis

| Matrix | Analytes | Run Time | Linearity Range | LOD/LOQ | Reference |

|---|---|---|---|---|---|

| Swine Manure | CTC, epi-CTC, iso-CTC | 3.5 min | 1 to 10,000 pg/µL | MDL: 1.9 - 7.3 pg/µL | nih.gov |

| Wastewater | Tetracyclines | Not specified | 5-100 ng/mL | LOQ: several ng/mL | researchgate.netjournaljpri.com |

| Animal Tissue | Tetracyclines | Not specified | Not specified | Not specified | perkinelmer.com |

| Lettuce | OTC, 4-epi-OTC, EFX, CFX, SCP | Not specified | >0.99 (R²) | LOQ: 1-5 µg·kg⁻¹ | nih.gov |

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that offers enhanced separation efficiency, reproducibility, and the potential for accurate quantitative analysis. nih.govijprajournal.com It serves as a powerful tool for impurity profiling, allowing for the simultaneous analysis of multiple samples on a single plate, making it a cost-effective and rapid screening method. researchgate.netresearchgate.net For the analysis of chlortetracycline and its impurities, HPTLC methods have been developed to separate the main component from degradation products, including 4-epi-chlortetracycline and anhydrotetracycline. nih.govnih.gov

The separation is typically achieved on silica (B1680970) gel HPTLC plates. nih.gov The choice of mobile phase is critical for resolving the structurally similar impurities. A common mobile phase consists of a mixture of dichloromethane, methanol, and water. nih.gov To improve separation and reduce band broadening, the silica gel layer can be pre-treated by spraying it with a solution such as 10% sodium EDTA adjusted to a specific pH (e.g., 8.0 or 9.0). nih.gov After development, quantitation can be performed using a densitometer with fluorescence detection, as tetracyclines are known to fluoresce. nih.govnih.gov This technique has proven effective for quality control in animal feeds and premixes, with limits of quantitation (LOQ) for chlortetracycline impurities as low as 0.2% of the labeled amount. nih.gov

The term "chiral chromatography" specifically refers to the separation of enantiomers, which are non-superimposable mirror images of each other. nih.gov Chlortetracycline and 4-epi-chlortetracycline are epimers, which are a type of diastereomer. Diastereomers are stereoisomers that are not mirror images and arise when a compound has two or more chiral centers, and only one of these centers differs in configuration. While not strictly an enantiomeric separation, the chromatographic principles used to separate stereoisomers, including epimers, are closely related and often involve similar stationary phases. americanpharmaceuticalreview.com

Assessing the purity of a drug substance requires the separation of all stereoisomeric forms. Chiral stationary phases (CSPs) are designed to interact differently with different stereoisomers, enabling their separation. nih.govnih.gov Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are preferred for this purpose due to their high specificity and precision. americanpharmaceuticalreview.comnih.gov For instance, core-shell CSPs are known for providing superior separation efficiency in reduced analysis times. nih.gov The mobile phase composition is also crucial; polar organic mobile phases containing additives like acetic acid and triethylamine (B128534) can achieve challenging enantioseparations. nih.gov While direct "chiral chromatography" methods specifically for 4-epi-chlortetracycline are less commonly described than epimeric resolution methods, the fundamental goal is the same: to ensure stereoisomeric purity. The techniques developed for separating other chiral drugs, which involve screening various CSPs and mobile phases, provide a framework for developing methods to assess the purity of chlortetracycline from its epimeric and other stereoisomeric impurities. nih.govamericanpharmaceuticalreview.com

Comprehensive Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, especially when dealing with complex biological and environmental matrices. The primary goals are to extract the analyte of interest, remove interfering substances (e.g., proteins, fats, phospholipids), and concentrate the analyte to a level suitable for detection. nih.govmdpi.com

Solid-Phase Extraction (SPE) is the most widely used technique for the cleanup and concentration of tetracyclines, including 4-epi-chlortetracycline, from a variety of matrices such as meat, milk, kidney, water, and manure. obrnutafaza.hrresearchgate.netaffinisep.comnih.gov The technique involves passing a liquid sample through a solid sorbent material, which retains the analytes. Interfering components are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. mdpi.com

The choice of SPE sorbent and extraction buffer is tailored to the specific matrix and analyte properties. Polymeric reversed-phase cartridges, such as Oasis HLB or Strata X, are frequently used due to their high capacity and stability across a wide pH range. researchgate.netorientjchem.orgresearchgate.net C18 silica-based cartridges are also employed. researchgate.netnih.gov To extract tetracyclines, which can chelate with metal ions and bind to proteins, extraction buffers are essential. obrnutafaza.hr An EDTA-McIlvaine buffer (e.g., pH 4) is the most common choice, as the EDTA acts as a chelating agent, releasing the tetracyclines, while the buffer helps to deproteinize the sample. obrnutafaza.hrorientjchem.org Other buffers, such as oxalic acid, are also used. researchgate.netresearchgate.net The final eluate from the SPE cartridge is typically evaporated and reconstituted in the mobile phase for injection into the chromatographic system. nih.gov SPE protocols have been shown to provide high recovery rates, often between 70% and over 90%, making them a reliable method for sample preparation. researchgate.netresearchgate.net

Table 3: Examples of Solid-Phase Extraction (SPE) Protocols for Tetracyclines

| Matrix | SPE Cartridge | Extraction Buffer/Solvent | Purpose | Reference |

|---|---|---|---|---|

| Pig Tissues | Polymeric (Strata X) | 0.02 M oxalic acid (pH 4.0) | Cleanup and concentration | researchgate.net |

| Marine Products | C18 | McIlvaine buffer | Cleanup and concentration | researchgate.net |

| Milk, Salmon, Meat | AFFINIMIP® SPE Tetracyclines | Not specified | Selective cleanup and concentration | affinisep.com |

| Milk | Strong Cation-Exchange | 50mM acetic acid + 10mM EDTA (pH 3.6) | Deproteinization and extraction | obrnutafaza.hr |

| Shrimp | Oasis HLB | EDTA-McIlvaine buffer | Cleanup and extraction | orientjchem.org |

| Pig Kidneys | Strata X polymeric | 0.1 M oxalic buffer with trichloroacetic acid | Protein precipitation and cleanup | researchgate.net |

Protein Precipitation Techniques for Sample Clean-up

In the analysis of 4-epi-Chlortetracycline Hydrochloride from biological matrices, the removal of protein interference is a critical preliminary step to ensure the accuracy and longevity of the analytical column and system. Protein precipitation is a widely adopted technique for sample clean-up due to its simplicity and efficiency. windows.netsigmaaldrich.com This method involves the addition of a precipitating agent to the sample, which denatures and aggregates proteins, allowing for their separation by centrifugation. windows.netsigmaaldrich.com

For the analysis of tetracyclines and their epimers, including 4-epi-Chlortetracycline, trichloroacetic acid (TCA) has been effectively utilized as a protein precipitating agent. nih.gov In a documented procedure for the determination of chlortetracycline and 4-epi-chlortetracycline in animal tissues, an extraction with an oxalic acid buffer was followed by protein precipitation with TCA. nih.gov This step is crucial for obtaining a cleaner extract suitable for subsequent chromatographic analysis. nih.gov The use of organic solvents like acetonitrile is also a common approach for protein precipitation. sigmaaldrich.com Typically, three to four parts of the organic solvent are added to the sample to lower the dielectric constant of the solution, which encourages the aggregation and precipitation of proteins. windows.net

The selection of the precipitating agent and the optimization of the precipitation conditions are vital to maximize protein removal while minimizing the loss of the target analyte, 4-epi-Chlortetracycline Hydrochloride.

Table 1: Protein Precipitation Agents in Tetracycline Analysis

| Precipitating Agent | Matrix | Reference |

|---|---|---|

| Trichloroacetic Acid (TCA) | Pig Kidneys | nih.gov |

| Acetonitrile | Plasma, Serum | sigmaaldrich.com |

| Methanol/Chloroform | Urine | nih.gov |

Spectroscopic and Spectrometric Detection Principles

Diode Array Detection (DAD) coupled with High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of 4-epi-Chlortetracycline Hydrochloride. DAD detectors can acquire absorbance spectra across a wide range of wavelengths simultaneously, providing both quantitative data and qualitative information about the analyte. nih.govd-nb.info

For the analysis of chlortetracycline and its epimer, 4-epi-Chlortetracycline, specific UV-visible wavelengths are employed for detection. A liquid chromatography-diode array detection (LC-DAD) method developed for assaying these compounds in pig kidneys utilized a detection wavelength of 365 nm. nih.gov Other studies have reported the use of similar wavelengths, such as 355 nm and 358 nm, for the analysis of tetracyclines. nih.govnih.gov The choice of wavelength is critical for achieving maximum sensitivity and selectivity for 4-epi-Chlortetracycline Hydrochloride, especially in the presence of the parent compound and other impurities. d-nb.info The UV spectrum of tetracyclines typically shows characteristic absorption maxima that can be exploited for their determination. nih.gov

The linear dynamic range for the quantification of tetracyclines using UV/Vis spectrophotometry has been reported to be between 0.1 and 10.0 μg/mL. The optimization of chromatographic conditions, such as the mobile phase composition, is crucial for the successful separation and quantification of 4-epi-Chlortetracycline from chlortetracycline. nih.gov

Table 2: HPLC-DAD Conditions for Tetracycline Analysis

| Analyte | Detection Wavelength (nm) | Matrix | Reference |

|---|---|---|---|

| 4-epi-Chlortetracycline | 365 | Pig Kidneys | nih.gov |

| Chlortetracycline | 355 | Seafood | nih.gov |

| Tetracyclines | 358 | Milk | nih.gov |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable technique for the structural elucidation and identification of transformation products of 4-epi-Chlortetracycline Hydrochloride. mdpi.comspringernature.com The high sensitivity and selectivity of MS allow for the detection and identification of metabolites and degradation products even at trace levels. researchgate.net

The fragmentation pattern of a molecule in the mass spectrometer provides a unique fingerprint that can be used for its identification. scielo.br For tetracyclines and their epimers, electrospray ionization (ESI) is a commonly used ionization technique. scielo.br The analysis of the resulting mass spectra and tandem mass spectra (MS/MS) can reveal the structure of unknown transformation products by comparing their fragmentation patterns to that of the parent compound. scielo.brdtic.mil

LC-MS/MS methods have been developed for the simultaneous determination of multiple tetracyclines and their epimers in various matrices, demonstrating the capability of this technique to handle complex mixtures and identify specific compounds like 4-epi-Chlortetracycline. mdpi.com This is crucial for understanding the stability of the compound and identifying potential degradants that may form under different conditions.

Table 3: Mass Spectrometry Parameters for Tetracycline Analysis

| Technique | Ionization Mode | Application | Reference |

|---|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI) | Concurrent determination of tetracyclines and their 4-epimers | mdpi.com |

| LC-MS/MS | Not Specified | Determination of tetracyclines and their 4-epimers in milk | springernature.com |

Validation Parameters for Analytical Methodologies in Research Settings

The validation of analytical methods is essential to ensure that they are reliable, accurate, and fit for their intended purpose. researchgate.net In a research setting, key validation parameters for methodologies used to analyze 4-epi-Chlortetracycline Hydrochloride include specificity, linearity, accuracy, precision, decision limit (CCα), and detection capability (CCβ). nih.govresearchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. researchgate.net

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net For instance, a validated HPLC method for tetracycline hydrochloride showed linearity in the concentration range of 80% to 160% of the assay concentration. researchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in spiked samples. researchgate.net Recoveries for chlortetracycline and 4-epi-chlortetracycline from spiked samples have been reported to be higher than 70%. nih.gov

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). researchgate.net An RSD of less than 0.6% has been reported for the assay of tetracycline hydrochloride. researchgate.net

Decision Limit (CCα) is the limit at and above which it can be concluded with an error probability of α that a sample is non-compliant. For 4-epi-CTC, a CCα of 683.6 µg/kg has been determined. nih.gov

Detection Capability (CCβ) is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with an error probability of β. A CCβ of 696.3 µg/kg has been reported for 4-epi-CTC. nih.gov

These validation parameters ensure the quality and reliability of the data generated in research studies on 4-epi-Chlortetracycline Hydrochloride.

Table 4: Validation Parameters for 4-epi-Chlortetracycline Analysis

| Parameter | Reported Value/Range | Reference |

|---|---|---|

| Linearity (Tetracycline HCl) | 80% - 160% of assay concentration | researchgate.net |

| Accuracy (Recovery for 4-epi-CTC) | >70% | nih.gov |

| Precision (RSD for Tetracycline HCl) | <0.6% | researchgate.net |

| Decision Limit (CCα) for 4-epi-CTC | 683.6 µg/kg | nih.gov |

| Detection Capability (CCβ) for 4-epi-CTC | 696.3 µg/kg | nih.gov |

Environmental Fate and Degradation Kinetics of 4 Epi Chlortetracycline Hydrochloride

Hydrolytic Transformation Mechanisms and Pathways

Hydrolysis is a significant abiotic degradation pathway for tetracycline (B611298) antibiotics in aquatic environments. nih.gov The transformation of chlortetracycline (B606653) often leads to the formation of its more stable epimer, 4-epi-chlortetracycline. nih.gov

The hydrolysis of tetracyclines, including chlortetracycline, generally adheres to first-order reaction kinetics. nih.gov The rate of this transformation is highly dependent on the pH of the solution. Studies on chlortetracycline show that hydrolysis is significantly slower under acidic conditions compared to neutral or basic (alkaline) conditions. nih.gov The epimerization of the dimethylamino group at the C4 position is a key transformation pathway, leading to the formation of 4-epi-chlortetracycline. researchgate.net This reaction is catalyzed by acid.

Research investigating the hydrolysis of chlortetracycline has shown that the reaction rates are lowest in acidic environments and increase in neutral and alkaline solutions. nih.gov While specific kinetic data for the hydrolysis of 4-epi-chlortetracycline hydrochloride is not extensively detailed, the stability of tetracyclines is known to be pH-dependent. For the parent compound, chlortetracycline, the main hydrolytic pathways involve both epimerization and dehydration. nih.gov

Table 1: pH Influence on Tetracycline Hydrolysis Kinetics

| pH Condition | Relative Hydrolysis Rate | Primary Transformation |

|---|---|---|

| Acidic | Low | Favors stability, but acid-catalysed isomerisation occurs nih.gov |

| Neutral | High | Favorable for hydrolytic degradation nih.govusda.gov |

This table provides a general overview based on the behavior of parent tetracyclines like chlortetracycline and oxytetracycline (B609801).

The hydrolytic degradation of chlortetracycline results in several transformation products, with 4-epi-chlortetracycline being a prominent one. nih.gov The primary mechanisms identified are epimerization, isomerization, and dehydration. nih.gov

In studies analyzing the transformation of chlortetracycline under various pH conditions, multiple degradation products have been identified. nih.gov Through processes like oxidation, products including iso-chlortetracycline (iso-CTC), anhydro-chlortetracycline, and their respective 4-epi forms have been observed. nih.gov Mass balance analysis has confirmed that for chlortetracycline, iso-chlortetracycline is a major hydrolytic product, highlighting the importance of isomerization alongside epimerization. nih.gov

Table 2: Major Identified Hydrolytic and Oxidative Transformation Products of Chlortetracycline

| Product Name | Formation Pathway | Reference |

|---|---|---|

| 4-epi-Chlortetracycline (4-epi-CTC) | Epimerization, Oxidation | nih.gov |

| iso-Chlortetracycline (iso-CTC) | Isomerization, Oxidation | nih.govnih.gov |

| anhydro-Chlortetracycline | Dehydration, Oxidation | nih.gov |

| 4-epi-anhydro-Chlortetracycline | Dehydration, Oxidation | nih.gov |

| keto-Chlortetracycline | Oxidation | nih.gov |

Photodegradation Processes and Reaction Mechanisms

Photodegradation, or photolysis, is another critical pathway for the breakdown of tetracycline antibiotics in environments exposed to sunlight, particularly in shallow water systems. usda.gov

Light exposure significantly reduces the environmental persistence of chlortetracycline, and by extension, its epimers. The photodegradation of chlortetracycline is influenced by pH, with the quantum yield increasing substantially from pH 6.0 to 9.0. nih.gov This indicates that the compound is more susceptible to breakdown by light in neutral to alkaline waters. nih.gov

The presence of other substances in the water can also affect the rate of photolysis. Certain metal ions, such as Ca²⁺ and Fe³⁺, have been shown to enhance the photodegradation of CTC. nih.gov Conversely, other ions like Mg²⁺, Mn²⁺, and Zn²⁺ can inhibit the process. nih.gov Organic matter, such as fulvic acid, can decrease the rate of photodegradation due to a light-screening effect, where it absorbs the light that would otherwise break down the antibiotic. nih.gov

The initial and dominant transformation product of chlortetracycline under light exposure is often its epimer, 4-epi-chlortetracycline. researchgate.net Further photodegradation of the parent compound involves several chemical processes, including hydroxylation, N-demethylation/dedismethylation, and dechlorination. researchgate.netnih.gov

Liquid chromatography-mass spectrometry (LC-MS) analysis has identified several key photoproducts of chlortetracycline. These include hydroxylated iso-CTC analogs and products resulting from the removal of one or both methyl groups from the nitrogen atom. nih.gov Another identified pathway is photochemical dechlorination, which results in the formation of tetracycline. nih.gov

Table 3: Identified Photolytic Transformation Pathways and Products of Chlortetracycline

| Pathway | Resulting Product(s) | Reference |

|---|---|---|

| Epimerization | 4-epi-Chlortetracycline | researchgate.net |

| Hydroxylation | Hydroxylated iso-CTC analogs | nih.gov |

| N-demethylation / N-dedismethylation | N-demethyl and N-dedismethyl products | nih.gov |

| Dechlorination | Tetracycline | nih.gov |

Biotransformation and Microbial Degradation in Environmental Systems

Microbial activity plays a crucial role in the fate of antibiotics in environments like soil, sediment, and wastewater treatment systems. nih.gov Chlortetracycline and its epimers can be transformed and degraded by microbial communities.

In anaerobic environments, such as in cattle manure, a significant portion of chlortetracycline is transformed into its epimer. One study found that approximately 18-25% of the initial CTC was converted to 4-epi-CTC during anaerobic digestion. nih.gov

Acclimated microbial communities have demonstrated the ability to biodegrade chlortetracycline, utilizing it as a source of both carbon and nitrogen for growth. researchgate.net Studies have achieved removal rates of up to 84.9% with such communities. researchgate.net The dominant bacterial phyla involved in this degradation process have been identified as Firmicutes, Proteobacteria, and Bacteroidetes. researchgate.net While the elimination of chlortetracycline in some wastewater treatment plants is primarily due to adsorption to sludge rather than biodegradation, the potential for microbial transformation remains a key aspect of its environmental fate. researchgate.net The biotransformation process can involve steps such as oxidation and isomerization, carried out by specific microbial enzymes. nih.gov

Table 4: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 4-epi-Chlortetracycline Hydrochloride | 4-epi-CTC |

| Chlortetracycline | CTC |

| iso-Chlortetracycline | iso-CTC |

| anhydro-Chlortetracycline | anhydro-CTC |

| 4-epi-anhydro-Chlortetracycline | 4-epi-anhydro-CTC |

| keto-Chlortetracycline | keto-CTC |

| N-demethyl-Chlortetracycline | - |

| Tetracycline | TC |

| Calcium | Ca²⁺ |

| Iron (III) | Fe³⁺ |

| Magnesium | Mg²⁺ |

| Manganese | Mn²⁺ |

| Zinc | Zn²⁺ |

Role of Environmental Microorganisms in 4-epi-Chlortetracycline Dissipation

Environmental microorganisms play a crucial, albeit complex, role in the dissipation of 4-epi-chlortetracycline. While specific microbial species solely responsible for the degradation of this particular epimer are not extensively documented, the broader microbial communities in various environmental compartments contribute to its transformation and removal.

During the anaerobic digestion of manure from calves treated with chlortetracycline, a notable decrease in the concentration of 4-epi-chlortetracycline has been observed. In one study, the concentration of 4-epi-chlortetracycline declined by approximately 33% over a 33-day digestion period, decreasing from 4.1 to 2.5 mg/L. nih.gov This suggests that anaerobic microbial communities possess the metabolic capability to transform or degrade this compound.

Furthermore, research on tetracycline-degrading bacterial consortia has identified strains like Raoultella sp. and Pandoraea sp. that are effective in breaking down the parent compound. nih.gov While not directly studying the epimer, it is plausible that some of the enzymatic machinery involved in chlortetracycline degradation could also act on 4-epi-chlortetracycline. The process of cometabolism, where microorganisms degrade a compound that they cannot use as a primary energy source, may also be a significant factor in the dissipation of 4-epi-chlortetracycline in the environment. nih.gov

Microbial Mineralization and Transformation Pathways

The complete mineralization of 4-epi-chlortetracycline to inorganic compounds like carbon dioxide and water by microorganisms is a key process for its ultimate removal from the environment. However, detailed transformation pathways specific to this epimer are not yet fully elucidated.

Research conducted in aquatic microcosms has indicated that 4-epi-chlortetracycline, along with another degradation product, iso-chlortetracycline, can undergo microbial mineralization. mdpi.com A significant finding from this research is that this mineralization appears to occur without the formation of other significant or detectable intermediate degradation products. mdpi.com This suggests a direct pathway to mineralization once the initial transformation from the parent compound has occurred.

While specific enzymatic pathways for 4-epi-chlortetracycline are not detailed, the degradation of the broader tetracycline class by microorganisms is known to involve various reactions. These can include hydroxylation, demethylation, and cleavage of the ring structures. It is hypothesized that similar enzymatic processes, driven by a diverse range of soil and aquatic microorganisms, are responsible for the eventual breakdown of 4-epi-chlortetracycline.

Sorption, Mobilization, and Persistence in Environmental Matrices

The persistence and movement of 4-epi-chlortetracycline hydrochloride in the environment are heavily influenced by its interaction with soil, sediment, and water. Sorption processes, in particular, play a critical role in its retention and potential for mobilization into aquatic systems.

Adsorption Characteristics in Soil and Sediment Interstitial Water

The adsorption of 4-epi-chlortetracycline to soil and sediment particles is a key factor controlling its concentration in the aqueous phase and, consequently, its bioavailability and mobility. The chemical stability and persistence of 4-epi-chlortetracycline have been studied in soil interstitial water, providing insights into its behavior in this critical environmental compartment.

The persistence of 4-epi-chlortetracycline is significantly affected by pH and temperature. Generally, it is more persistent at lower pH values. The half-life of 4-epi-chlortetracycline in soil interstitial water can be substantial, indicating its potential to persist in the environment.

| pH | Half-Life (days) |

|---|---|

| 3 | 410 |

| 5 | 240 |

| 7 | 28 |

| 9 | 3 |

Data sourced from Søeborg et al., 2004.

The presence of divalent cations such as calcium and magnesium in soil interstitial water can also influence the stability and sorption of tetracyclines and their epimers. These cations can act as bridging agents between the negatively charged sites on soil particles and the antibiotic molecules, enhancing sorption. The sorption mechanisms for tetracyclines in soil are complex and can include cation exchange, surface complexation, hydrogen bonding, and hydrophobic interactions.

Speciation and Distribution in Aquatic Environments

In aquatic environments, the speciation and distribution of 4-epi-chlortetracycline are critical to its environmental fate. Its distribution between the water column and sediment is governed by its physicochemical properties and the characteristics of the aquatic system.

Studies in aquatic microcosms have revealed that chlortetracycline and its metabolites, including 4-epi-chlortetracycline, exist in different forms. These include a freely dissolved form and two forms adsorbed to colloidal particles. mdpi.com The persistence of these different species varies significantly. The adsorbed forms are generally more persistent than the free dissolved form. mdpi.com

The following table summarizes the distribution and persistence of different forms of chlortetracycline and its metabolites in an aquatic microcosm study.

| Phase | Speciation Form | Life-time (days) |

|---|---|---|

| Water Phase | Free Dissolved Form | 5.01 |

| Adsorbed Form 1 | 20.3 | |

| Adsorbed Form 2 | 204.1 | |

| Sediment Phase | Free Dissolved Form | 3.7 |

| Adsorbed Form 1 | 19.8 | |

| Adsorbed Form 2 | 215.1 |

Data adapted from research on chlortetracycline degradation, which includes the formation and presence of 4-epi-chlortetracycline. mdpi.com

The speciation of 4-epi-chlortetracycline is also pH-dependent due to its multiple ionizable functional groups. The charge of the molecule will vary with the pH of the surrounding water, which in turn affects its sorption behavior and interaction with other environmental components.

Molecular and Cellular Biological Interactions of 4 Epi Chlortetracycline Hydrochloride

Comparative Biological Activity with Chlortetracycline (B606653) at Sub-Antimicrobial Concentrations

Tetracyclines, including chlortetracycline and its derivatives, possess significant biological activities independent of their antimicrobial effects. nih.gov These actions are observable at sub-antimicrobial concentrations and are primarily related to the modulation of host-cell responses. nih.govdentalcare.com

While direct, comprehensive studies exclusively comparing the sub-antimicrobial activities of 4-epi-Chlortetracycline with its parent compound, chlortetracycline, are not extensively detailed in current literature, the known effects of chlortetracycline provide a foundational context. Chlortetracycline is recognized for its ability to suppress inflammation by inhibiting the function of neutrophils and other components of the innate immune system. caymanchem.combertin-bioreagent.combiocat.com This includes modulating the acute phase response and inhibiting the secretion of pro-inflammatory cytokines like TNF-α. caymanchem.com

Studies on various tetracycline (B611298) analogues have shown that these non-antimicrobial properties are a class effect. For instance, sub-antimicrobial doses of doxycycline (B596269) are used to inhibit collagenase activity in periodontal disease management. dentalcare.com Research on the 4-epimers of several tetracyclines has shown they retain biological activity, though often with lower potency than the parent compound. nih.gov One study found that the 4-epimers of tetracycline, oxytetracycline (B609801), and chlortetracycline all demonstrated antimicrobial activity, although with lower efficiency than the corresponding parent drugs. nih.gov This suggests that 4-epi-Chlortetracycline likely shares the anti-inflammatory and enzyme-inhibiting properties of chlortetracycline, but potentially with a different efficacy profile. However, some sub-MIC (Minimum Inhibitory Concentration) levels of antibiotics like oxytetracycline and chlortetracycline did not result in an increase in biofilm formation for Streptococcus suis, unlike other antibiotics. frontiersin.org

Interaction with Cellular Components and Macromolecules

The biological effects of 4-epi-Chlortetracycline are rooted in its interactions with various cellular and macromolecular components. The structure of tetracyclines allows them to interact with multiple targets. nih.gov

More lipophilic tetracyclines have been shown to act as ionophores, damaging cellular membranes. nih.gov The interaction of drugs with lipid membranes can be influenced by the drug's structure, including its heterocyclic components and unsaturated bonds. mdpi.com While typical tetracyclines are known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, some atypical tetracyclines and their analogs, which may include epimers, appear to have primary targets other than the ribosome. caymanchem.comnih.gov These alternative interactions can involve direct perturbation of the cytoplasmic membrane. nih.gov

Furthermore, tetracyclines can interact with and stabilize proteins. For example, doxycycline and another epimer, 4-epi-oxytetracycline, have been shown to interact with and stabilize the β2-microglobulin protein, inhibiting its aggregation into amyloid fibrils. This interaction is characterized as a fast exchange, where the tetracycline molecule dynamically binds to the protein, shifting its equilibrium towards the stable, monomeric state.

Modulation of Specific Biological Pathways

A significant aspect of the non-antimicrobial action of tetracyclines is their ability to modulate inflammatory pathways, particularly by inhibiting neutrophil function. bertin-bioreagent.combiocat.comfishersci.com Neutrophils are key players in the innate immune response, and their activities—such as migration, degranulation, and production of reactive oxygen species—are crucial for host defense but can also contribute to tissue damage in chronic inflammatory states. nih.gov

Chlortetracycline, the parent compound of 4-epi-Chlortetracycline, is known to suppress inflammation by directly inhibiting neutrophil action. caymanchem.combertin-bioreagent.combiocat.com This has been documented to include the inhibition of neutrophil chemotaxis. nih.gov The anti-inflammatory effects of the tetracycline class also extend to reducing the production of pro-inflammatory cytokines. For example, chlortetracycline can decrease the secretion of TNF-α from Kupffer cells, the resident macrophages in the liver. caymanchem.com Given that 4-epi-Chlortetracycline is an epimer of chlortetracycline, it is described as suppressing neutrophil activity and dampening the immune response. fishersci.com

One of the most well-documented non-antimicrobial functions of tetracyclines is the inhibition of matrix metalloproteinases (MMPs). nih.govpcronline.comnih.gov MMPs are a family of zinc-dependent enzymes responsible for degrading components of the extracellular matrix (ECM). nih.gov While essential for tissue remodeling, excessive MMP activity is implicated in the pathology of numerous diseases, including periodontitis, arthritis, and cancer. nih.govnih.gov

4-epi-Chlortetracycline Hydrochloride is specifically identified as an MMP inhibitor. scbt.comadooq.com The inhibitory mechanism of tetracyclines is independent of their antibiotic properties and involves the chelation of the zinc ion (Zn²⁺) that is essential for the catalytic activity of MMPs. nih.gov This action can be potent; for instance, a related compound, 4-Epianhydrochlortetracycline, demonstrates significant inhibition of Gelatinase B (MMP-9). medchemexpress.commedchemexpress.com

Table 1: Inhibition of Gelatinase B (MMP-9) by 4-Epianhydrochlortetracycline

| Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|

| 500 | 100 |

| 125 | 70 |

| 31 | 40 |

Data derived from MedChemExpress. medchemexpress.commedchemexpress.com

Beyond direct enzyme inhibition, tetracyclines can also affect MMPs at the level of gene expression and zymogen activation. nih.govnih.gov Studies on doxycycline have shown it can down-regulate MMP expression. pcronline.com This dual action—inhibiting both the activity and synthesis of MMPs—makes tetracycline derivatives like 4-epi-Chlortetracycline subjects of interest for research in tissue-destructive diseases. adooq.commdpi.com

Role of 4 Epi Chlortetracycline Hydrochloride As a Reference Standard in Analytical and Quality Control Applications

Development and Application of Certified Reference Materials

To ensure the highest degree of accuracy and traceability in pharmaceutical analysis, Certified Reference Materials (CRMs) of 4-epi-Chlortetracycline Hydrochloride are developed and utilized. sigmaaldrich.comcpachem.com Unlike simple analytical standards, CRMs are produced under a much more stringent quality management system. Leading suppliers produce these materials in facilities accredited to international standards such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). lgcstandards.comcpachem.com

The development of a CRM involves:

Unambiguous Identification: Comprehensive characterization using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.

Purity Assignment: The purity of the material is determined using a mass balance approach, which involves quantifying the main component and subtracting the amounts of all identified impurities (e.g., related substances, water content, residual solvents). mdpi.com

Certification: The CRM is issued with a certificate of analysis that states the certified property value (e.g., purity), its uncertainty at a stated level of confidence, and a statement of metrological traceability. sigmaaldrich.com

These CRMs are essential for calibrating analytical instruments, validating analytical procedures, and establishing the quality of in-house working standards. sigmaaldrich.com The use of a well-characterized CRM for 4-epi-Chlortetracycline Hydrochloride provides confidence that the results of impurity testing are accurate, reproducible, and comparable across different laboratories and jurisdictions.

Below is a table summarizing the typical information provided for a 4-epi-Chlortetracycline Hydrochloride reference material.

Table 1: Characteristics of 4-epi-Chlortetracycline Hydrochloride Reference Material

| Property | Description | Source(s) |

|---|---|---|

| Chemical Name | (4R,4aS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | lgcstandards.comlgcstandards.com |

| Synonyms | Chlortetracycline (B606653) Impurity A (EP), Epichlortetracycline hydrochloride | veeprho.comlgcstandards.comscbt.com |

| CAS Number | 101342-45-4 | cpachem.comondemand.com |

| Molecular Formula | C₂₂H₂₃ClN₂O₈·HCl | scbt.com |

| Molecular Weight | 515.34 g/mol | |

| Purity | Often ≥80% to >95% depending on the grade | lgcstandards.comscbt.com |

| Quality Standards | May be produced as a Certified Reference Material (CRM) under ISO 17034 and ISO/IEC 17025 | sigmaaldrich.comlgcstandards.comcpachem.com |

| Storage | Typically stored at -20°C in a freezer | caymanchem.comcpachem.com |

Impurity Profiling and Assay Development for Pharmaceutical Ingredients

Impurity profiling is the process of identifying and quantifying all potential impurities in a pharmaceutical substance. A reference standard for 4-epi-Chlortetracycline Hydrochloride is fundamental to this process for any product containing Chlortetracycline. veeprho.com

The primary analytical technique for separating and quantifying Chlortetracycline from its related substances, including its 4-epimer, is High-Performance Liquid Chromatography (HPLC). mdpi.comlgcstandards.com The development and validation of a robust HPLC method require a reference standard of the impurity.

During assay development, the 4-epi-Chlortetracycline Hydrochloride standard is used to:

Optimize Separation: The standard is used to adjust HPLC parameters (e.g., mobile phase composition, column type, flow rate) to achieve a clear separation (resolution) between the main Chlortetracycline peak and the 4-epi-Chlortetracycline peak. mdpi.com

Determine Specificity/Selectivity: The method is tested to ensure it can accurately detect and quantify the 4-epimer without interference from other components in the sample matrix.

Establish Limits of Detection (LOD) and Quantitation (LOQ): The reference standard is used to determine the lowest concentration of the impurity that can be reliably detected and the lowest concentration that can be accurately quantified. researchgate.net

Construct Calibration Curves: For quantitative analysis, a series of dilutions of the reference standard are prepared to create a calibration curve, which is then used to determine the concentration of the impurity in test samples. researchgate.net

Without a high-quality reference standard of 4-epi-Chlortetracycline Hydrochloride, developing a specific, accurate, and precise analytical assay for impurity profiling of Chlortetracycline would be impossible. researchgate.net Its availability ensures that pharmaceutical manufacturers can consistently monitor and control the purity of their products, adhering to the stringent requirements of global health authorities.

Future Research Directions and Emerging Paradigms for 4 Epi Chlortetracycline Hydrochloride

Development of Novel Analytical Approaches and High-Throughput Screening Methods

The accurate detection and quantification of 4-epi-Chlortetracycline Hydrochloride, a significant epimer of chlortetracycline (B606653), are crucial for environmental monitoring and research. Future research is progressively moving towards the development of more rapid, sensitive, and high-throughput analytical methods.

Recent advancements have focused on enhancing chromatographic techniques. An Ultra-Performance Liquid Chromatography (UPLC) method with UV detection has been developed for the simultaneous determination of several tetracyclines and their epimers, including 4-epi-chlortetracycline, in complex matrices like liquid hog manure. nih.govcuni.cz This method utilizes a UPLC BEH Shield RP18 column and offers high selectivity and system suitability, with calibration curves ranging from 7.8 to 250.0 µg/mL. nih.govcuni.cz The method's limits of quantification are reported to be between 0.9 and 1.6 mg/kg for various tetracyclines. nih.govcuni.cz

In the realm of high-throughput screening, bioluminescent bacterial biosensors present a promising and cost-effective approach. nih.gov These biosensors have been successfully used for the rapid detection of tetracycline (B611298) residues and their 4-epimer derivatives in poultry meat. nih.gov The assay demonstrated that 4-epimers, including 4-epi-chlortetracycline, exhibit induction capacity and antimicrobial activity, enabling their detection alongside the parent compounds. nih.gov Furthermore, cell-free biosensors based on riboswitches are emerging as a powerful tool for the broad-spectrum detection of tetracyclines. mdpi.com These systems have achieved detection limits in the micromolar range for chlortetracycline. mdpi.com

The following table provides a comparative overview of current and emerging analytical methods for 4-epi-Chlortetracycline Hydrochloride.

| Analytical Method | Principle | Application | Key Findings |

| Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) | Chromatographic separation based on polarity, followed by UV detection. nih.govcuni.cz | Quantification of tetracyclines and their epimers in liquid hog manure. nih.govcuni.cz | Selective for all analytes with a determination coefficient of 0.9999. nih.govcuni.cz |

| Bioluminescent Bacterial Biosensors | Use of genetically engineered bacteria that produce light in the presence of tetracyclines. nih.gov | Rapid screening of tetracycline and 4-epimer residues in poultry meat. nih.gov | All four 4-epimers showed induction and antimicrobial activity, though less potent than the parent compound. nih.gov |

| Cell-Free Riboswitch-Based Biosensors | RNA-based sensors that regulate gene expression upon binding to the target molecule. mdpi.com | Broad-spectrum detection of tetracyclines in samples like milk. mdpi.com | Achieved a limit of detection of 0.084 µM for chlortetracycline. mdpi.com |

Advanced Mechanistic Understanding of Environmental Transformation Pathways

Understanding the environmental fate of 4-epi-Chlortetracycline Hydrochloride is critical for assessing its ecological impact. The transformation of this compound in the environment is a complex process involving both abiotic and biotic pathways.

A primary transformation pathway for chlortetracycline is epimerization. In weakly acidic environments, chlortetracycline can undergo reversible epimerization to form 4-epi-chlortetracycline, even without microbial activity. researchgate.net This process is a significant factor in the environmental persistence and distribution of both the parent compound and its epimer.

Studies on the fate of chlortetracycline in manure and aquatic environments have provided insights into the degradation of 4-epi-chlortetracycline. During the anaerobic digestion of cattle manure, the concentration of 4-epi-chlortetracycline has been observed to decline. nih.govnih.gov One study reported a decrease of approximately 33% in the concentration of 4-epi-chlortetracycline during anaerobic digestion. nih.gov In aquatic microcosm experiments, 4-epi-chlortetracycline was detected as a degradation product of chlortetracycline and was found to undergo further microbial mineralization. tandfonline.com

Photodegradation is another important environmental transformation pathway. The photolysis of chlortetracycline in aqueous solutions under simulated sunlight leads to the formation of 4-epi-chlortetracycline. researchgate.net The presence of other substances, such as silver nanoparticles, can influence the photodegradation process by competing for reactive oxygen species. nih.gov

The table below summarizes the key environmental transformation pathways for 4-epi-Chlortetracycline Hydrochloride.

| Transformation Pathway | Conditions | Key Findings |

| Epimerization | Weakly acidic environment. researchgate.net | Reversible formation of 4-epi-chlortetracycline from chlortetracycline without microbial activity. researchgate.net |

| Anaerobic Degradation | Anaerobic digestion of cattle manure. nih.govnih.gov | Concentration of 4-epi-chlortetracycline declined by approximately 33% during digestion. nih.gov |

| Microbial Mineralization | Aquatic environments. tandfonline.com | 4-epi-chlortetracycline is generated from chlortetracycline and subsequently undergoes microbial mineralization. tandfonline.com |

| Photodegradation | Aqueous solution under simulated sunlight. researchgate.net | 4-epi-chlortetracycline is a product of chlortetracycline photolysis. researchgate.net |

Q & A

Basic Research Questions

Q. How can 4-epi-Chlortetracycline Hydrochloride be analytically distinguished from its parent compound, Chlortetracycline, in experimental samples?

- Methodology : Use reversed-phase liquid chromatography (LC) with UV detection. McIlvain’s buffer (pH 4.0) is recommended for extraction to minimize epimerization during sample preparation. Chromatographic separation can resolve 4-epi-Chlortetracycline from Chlortetracycline based on retention time differences due to stereoisomerism .

- Validation : Include spiked recovery tests in matrices (e.g., feed, biological tissues) and assess intra-/inter-day precision (RSD < 10%) to confirm method robustness.

Q. What are the critical stability considerations for storing 4-epi-Chlortetracycline Hydrochloride in laboratory settings?

- Storage Conditions : Store at -20°C in lyophilized powder form to prevent degradation. Aqueous solutions should be prepared fresh due to pH-dependent epimerization (e.g., reversible conversion to Chlortetracycline in neutral/basic conditions) .

- Degradation Monitoring : Use LC-MS to track epimerization or hydrolysis byproducts over time. Stability studies should include accelerated testing at 40°C/75% RH to simulate long-term storage .

Q. What standardized protocols exist for quantifying 4-epi-Chlortetracycline Hydrochloride in multi-component mixtures?

- Reference Standards : Follow pharmacopeial guidelines (e.g., GB/T 21317-2007) that list 10 µg/mL as a typical calibration range for tetracycline-class antibiotics. Internal standards like Doxycycline can normalize matrix effects .

- Cross-Validation : Compare results with bioassays (e.g., microbial inhibition tests) to confirm bioactivity correlates with chemical concentration .

Advanced Research Questions

Q. How does 4-epi-Chlortetracycline Hydrochloride compare to other MMP inhibitors in terms of selectivity and potency?

- Mechanistic Studies : Conduct enzymatic assays using recombinant MMPs (e.g., MMP-2, -3, -13) to determine IC50 values. Unlike broad-spectrum inhibitors like PD 166793 (IC50: <1 µM for MMP-2/13), 4-epi-Chlortetracycline may exhibit weaker inhibition of MMP-1/-9, requiring dose optimization .

- Structural Insights : Analyze X-ray crystallography data to map interactions between the tetracycline scaffold and MMP active sites. The epi-configuration at C4 alters hydrogen bonding, affecting binding affinity .

Q. What experimental designs are optimal for evaluating 4-epi-Chlortetracycline’s efficacy in in vivo models of tissue destruction?

- Model Selection : Use rodent models of arthritis (e.g., collagen-induced arthritis) or cancer metastasis (e.g., MMP-driven xenografts). Dose regimens should reflect pharmacokinetic data (e.g., 10–50 mg/kg/day, subcutaneous) .

- Biomarker Monitoring : Quantify MMP activity in serum/tissue lysates via fluorogenic substrates (e.g., DQ-collagen) and correlate with histopathology (e.g., cartilage degradation scores) .

Q. How can researchers address challenges in detecting trace 4-epi-Chlortetracycline residues in complex biological matrices?

- Sample Preparation : Employ molecularly imprinted polymers (MIPs) for selective solid-phase extraction (SPE). MIPs designed for tetracycline antibiotics improve recovery (>85%) in liver/kidney tissues compared to C18 SPE .

- Sensitivity Enhancement : Couple LC with tandem mass spectrometry (LC-MS/MS) using positive electrospray ionization. Optimize transitions (e.g., m/z 515 → 154) to achieve limits of detection (LOD) < 1 ng/g .

Q. What strategies mitigate epimerization artifacts during pharmacokinetic studies of 4-epi-Chlortetracycline Hydrochloride?

- pH Control : Acidify biological samples (e.g., plasma, urine) to pH 2–3 immediately after collection to stabilize the epimer. Use EDTA to chelate metal ions that catalyze degradation .

- Data Interpretation : Apply kinetic modeling to distinguish in vivo epimerization from ex vivo artifacts. Rate constants derived from time-course studies inform correction factors for bioavailability calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.